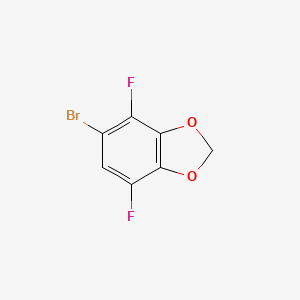

5-Bromo-4,7-difluoro-1,3-benzodioxole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

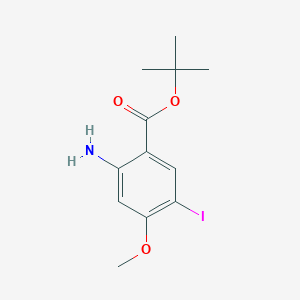

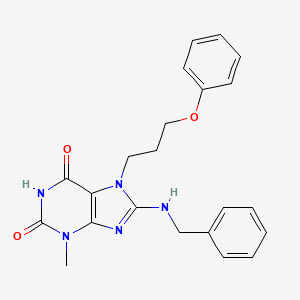

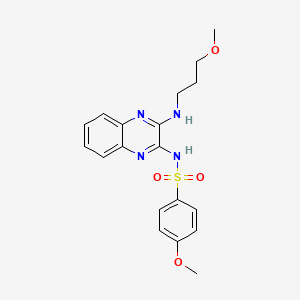

5-Bromo-4,7-difluoro-1,3-benzodioxole is a chemical compound used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .

Synthesis Analysis

This compound is widely used as an intermediate in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory drugs . It is also used in the synthesis of agrochemicals and other fine chemicals .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF2O2 . Its molecular weight is 237.00 . The SMILES string representation of this compound is FC1(F)Oc2ccc(Br)cc2O1 .Chemical Reactions Analysis

As a precursor in organic synthesis, this compound is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . It serves as an intermediate in the synthesis of active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .Physical And Chemical Properties Analysis

The physical form of this compound is solid . The compound has a molecular weight of 237.00 .科学的研究の応用

Heavy-Halogen Migrations in Synthetic Chemistry

Gorecka, Leroux, and Schlosser (2004) explored the bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives. This work demonstrates the compound's role in structural elaboration through deprotonation-triggered heavy-halogen migrations, offering a pathway to synthesize iodinated or carboxylated derivatives with potential in synthetic and medicinal chemistry applications (Gorecka, Leroux, & Schlosser, 2004).

Atropisomeric Bisphosphines Synthesis

Leroux, Gorecka, and Schlosser (2004) also reported the synthesis of atropisomeric bisphosphines from 2,2-difluoro-1,3-benzodioxole and its 5-bromo derivative. These compounds exhibit potential as ligands for enantioselective catalysts, demonstrating the compound's utility in catalysis and asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).

Development of Novel Bromo- and Arylazo-Substituted Compounds

Li, Sun, and Gao (2012) synthesized novel bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing the 1,3-benzodioxole system. Their work contributes to the development of new molecules with potential applications in materials science and pharmacology (Li, Sun, & Gao, 2012).

Anticancer and Antibacterial Agents Synthesis

Gupta et al. (2016) conducted eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, including compounds related to 5-Bromo-4,7-difluoro-1,3-benzodioxole, as anticancer, DNA binding, and antibacterial agents. This highlights its role in the development of new therapeutic agents with enhanced activity and fewer side effects (Gupta et al., 2016).

Safety and Hazards

将来の方向性

While the specific future directions for this compound are not mentioned in the available resources, its use as a precursor in organic synthesis and as an intermediate in the production of active pharmaceutical ingredients, agrochemicals, and dyestuffs suggests potential for continued use and study in these fields .

特性

IUPAC Name |

5-bromo-4,7-difluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVGLUTKSAJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)

![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)